N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-8-4-11-12(22-2-1-21-11)5-10(8)19-14(20)7-3-9(16)13(17)18-6-7/h3-6H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBOILJKKGBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic benefits.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C15H10BrClF3NO3 |
| Molecular Weight | 424.59 g/mol |
| LogP | 3.0768 |
| PSA (Polar Surface Area) | 56.51 Ų |
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Cytotoxic Activity : The compound has shown cytotoxic effects against cancer cell lines, particularly human promyelocytic leukemic HL-60 cells. This is attributed to its ability to generate reactive radicals under alkaline conditions, which may induce apoptosis in malignant cells .
- Antioxidant Properties : Similar benzodioxin derivatives have been reported to possess antioxidant properties, which can mitigate oxidative stress in cells. This capability is crucial for preventing cellular damage and promoting cell survival .
- Calcium Antagonist Activity : Certain derivatives have demonstrated calcium antagonist properties comparable to established drugs like flunarizine. This suggests potential applications in treating conditions related to calcium dysregulation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Cytotoxicity in Cancer Models : A study highlighted that a related compound exhibited significant cytotoxicity against HL-60 cells with an IC50 value indicating effective concentration levels for inducing cell death .
- Hypolipidemic Effects : In vivo studies showed that specific derivatives of benzodioxins exhibited hypolipidemic effects in mice at doses of 100 and 300 mg/kg. This suggests that these compounds could be beneficial in managing cholesterol levels .
- Structure-Activity Relationship (SAR) : Research has identified key structural features necessary for high biological activity among benzodioxin derivatives. Compounds with specific substitutions showed enhanced potency compared to standard treatments like probucol .
Comparison with Similar Compounds
Structural and Functional Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Halogenation Impact on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
